Pantolactone
Overview
Description
Pantolactone is a synthetic humectant that plays a role in maintaining skin’s moisture balance . This compound is also known as pantoyl lactone, and it is required for the creation of skin-beneficial B vitamins panthenol and pantothenic acid .
Synthesis Analysis
D-Pantolactone is a key chiral intermediate for the synthesis of D-pantothenic acid and its derivatives . Biocatalytic kinetic resolution of D, L-pantoyl lactone using D-lactonase is an efficient route to synthesize D-pantolactone . In this process, a novel D-lactonase TSDL was expressed in Escherichia coli host .
Molecular Structure Analysis
The molecular formula of Pantolactone is C6H10O3 . It has an average mass of 130.142 Da and a monoisotopic mass of 130.062988 Da .
Chemical Reactions Analysis
Biocatalytic kinetic resolution of D, L-pantoyl lactone using D-lactonase is an efficient route to synthesize D-pantolactone . The immobilized whole-cell biocatalyst exhibited good catalytic stability, which was applied for stereospecific hydrolysis of D-pantolactone for up to 56 repeated batch reactions without obvious loss in the catalytic activity and enantioselectivity .
Physical And Chemical Properties Analysis
Pantolactone has a density of 1.2±0.1 g/cm3, a boiling point of 224.6±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 53.6±6.0 kJ/mol and a flash point of 99.0±13.2 °C .
Scientific Research Applications
Deracemization of dl-Pantolactone
Pantolactone is used in the deracemization of dl-Pantolactone into d-Pantolactone . This process is simpler, greener, and more sustainable than a kinetic resolution approach, and it results in d-Pantolactone with high optical purity . A three-enzyme cascade was developed for this deracemization, using l-pantolactone dehydrogenase from Amycolatopsis methanolica, conjugated polyketone reductase from Zygosaccharomyces parabailii, and glucose dehydrogenase from Bacillus subtilis .
Synthesis of Vitamin B5
d-Pantolactone, which is derived from Pantolactone, is an intermediate in the synthesis of d-Pantothenic acid, also known as vitamin B5 . The commercial synthesis of d-Pantolactone is carried out through the selective resolution of dl-Pantolactone catalyzed by lactone hydrolase .
Biocatalytic Production of D-Pantothenic Acid
Pantolactone is used in the biocatalytic production of D-Pantothenic acid (DPA), a water-soluble B complex vitamin . This biological production route employs pantoate-β-alanine ligase as the key enzyme, which avoids the tedious and time-consuming optical resolution process .
Food Fortification
Due to its role in several biological functions, DPA, which is synthesized from Pantolactone, is used to fortify foods . This fortification helps address the risk of metabolic and energetic disorders in humans caused by DPA deficiency .
Pharmaceutical Applications
DPA, synthesized from Pantolactone, is widely used as a pharmaceutical ingredient . It plays a potential role in reducing cholesterol levels in people suffering from dyslipidemia .
Cosmetic Applications
In the cosmetic industry, DPA, derived from Pantolactone, is used as a cosmetic ingredient . It is known for its beneficial effects on skin and hair.
Mechanism of Action
Target of Action
Pantolactone’s primary target is the enzyme D-lactonase . This enzyme plays a crucial role in the biocatalytic kinetic resolution of D,L-pantoyl lactone, an efficient route to synthesize D-pantolactone .
Mode of Action
Pantolactone interacts with its target, D-lactonase, through a process of biocatalytic kinetic resolution . The recombinant D-lactonase TSDL, expressed in an Escherichia coli host, exhibits high hydrolysis activity and enantioselectivity toward D-pantolactone .
Biochemical Pathways
The biochemical pathway affected by Pantolactone involves the synthesis of D-pantothenic acid and its derivatives . D-Pantolactone is a key chiral intermediate in this synthesis . In the enzymatic resolution process, chiral D-pantotic acid (D-PA) hydrolyzed from D-PL is separated and chemically lactonized to generate chiral D-PL .
Pharmacokinetics
The pharmacokinetics of Pantolactone primarily involve its transformation through enzymatic processes. The reaction conditions of the recombinant TSDL-catalyzed kinetic resolution of D,L-pantolactone have been systematically investigated by whole cell biocatalysis . .
Result of Action
The result of Pantolactone’s action is the production of D-pantoic acid , a key ingredient in pharmaceuticals and useful additives for animal feed . This is achieved through a preparative-scale reaction under optimized reaction conditions .
Action Environment
The action of Pantolactone can be influenced by various environmental factors. For instance, the reaction conditions of the recombinant TSDL-catalyzed kinetic resolution of D,L-pantolactone was systematically investigated by whole cell biocatalysis . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R)-3-hydroxy-4,4-dimethyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERHXTVXHNVDKA-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC(=O)[C@@H]1O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90881249 | |
Record name | D-Pantolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90881249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pantolactone | |
CAS RN |
599-04-2 | |
Record name | D-Pantolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=599-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pantolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (3R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Pantolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90881249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-hydroxy-β,β-dimethyl-γ-butyrolactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.059 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pantolactone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J288D7O0JS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Pantolactone has the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol. []
A: Both D-pantolactone and L-pantolactone exhibit a stable plastic crystal phase between 62.0 and 91.6°C. Interestingly, DL-pantolactone exists in this plastic crystal phase at room temperature. This unusual behavior was determined through thermal analysis and spectroscopic studies. []
A: Infrared and 1H-NMR spectroscopy studies reveal that pantolactone forms cyclic dimers in nonpolar solvents like carbon tetrachloride, primarily driven by hydrogen bonding. The association constant for homochiral dimerization (e.g., R-R or S-S) is half that of heterochiral dimerization (R-S), indicating no significant preference for pairing between enantiomers. []
A: Besides traditional methods like chiral gas chromatography, a novel approach using molecular rotational resonance spectroscopy has been developed. This method distinguishes pantolactone enantiomers through complexation with a chiral tag molecule, creating diastereomeric complexes with distinct spectral signatures. []
A: Currently, biological fermentation and chemical synthesis are the dominant methods for producing enantioenriched pantolactone. []
A: The conventional method involves a resolution process of the racemic mixture. This process often employs enzymatic resolution using D-pantolactone hydrolase, which selectively hydrolyzes D-pantolactone, enabling separation from the L-enantiomer. [, ]
ANone: Several alternative methods are being explored, including:
- Asymmetric hydrogenation of ketopantolactone: This approach utilizes chiral catalysts, often transition metal complexes, to selectively reduce ketopantolactone to D-pantolactone. [, ]
- Asymmetric aldol reaction: This method uses chiral catalysts, including transition metal complexes and organocatalysts, to facilitate the aldol reaction between glyoxylate and isobutyraldehyde, yielding D-pantolactone. [, ]
- Biocatalytic kinetic resolution: This method employs enzymes like D-lactonase to selectively hydrolyze D-pantolactone from the racemic mixture. [, ]
- Chemoenzymatic synthesis: This combines an organocatalytic asymmetric aldol reaction with an enzymatic biotransformation, usually involving an alcohol dehydrogenase, to synthesize D-pantolactone. []
A: Ionic liquids, specifically polyether alkyl guanidine salt ionic liquids, can act as a medium for the asymmetric hydrogenation of ketopantolactone. These liquids can immobilize the chiral catalyst, simplifying its separation and recycling, and enabling multiple reaction cycles without significant loss in conversion rate or stereoselectivity. []
A: D-lactonase exhibits high stereoselectivity towards D-pantolactone, catalyzing its hydrolysis to D-pantoic acid. This enzyme is employed in biocatalytic kinetic resolution processes to separate D-pantolactone from the racemic mixture. [, ]
A: Engineered Escherichia coli strains expressing recombinant enzymes like conjugated polyketone reductase (CduCPR) and glucose dehydrogenase (BsuGDH) have shown promise in D-pantolactone production. CduCPR catalyzes the reduction of ketopantolactone to D-pantolactone, while BsuGDH enables coenzyme NADPH regeneration, creating a self-sufficient biocatalytic system. []
A: Implementing a fed-batch biphasic reaction system can significantly improve D-pantolactone production. A biphasic system containing dichloromethane minimizes spontaneous hydrolysis of the substrate ketopantolactone, while the fed-batch approach allows for continuous substrate addition, enhancing overall yield. []
A: Directed evolution techniques, such as error-prone PCR and DNA shuffling, have been successfully applied to enhance the catalytic activity and stability of D-lactonohydrolase, particularly under low pH conditions, making it more suitable for large-scale D-pantothenic acid production. []
ANone: D-Pantolactone serves as a crucial chiral intermediate in the synthesis of:
- D-pantothenic acid (vitamin B5): This essential nutrient plays a vital role in various metabolic processes and is widely used in the pharmaceutical and food industries. [, ]
- D-panthenol: This provitamin of pantothenic acid finds applications in cosmetics and pharmaceuticals due to its moisturizing and wound-healing properties. []
A: The diastereoselective reactions of pantolactone derivatives, particularly α-substituted γ-lactols, with organometallic reagents like 2-lithio-1,3-dithiane, offer valuable insights for controlling stereochemistry in organic synthesis. These findings can be applied to develop new strategies for synthesizing complex molecules with defined stereocenters. []
ANone: Ongoing research on pantolactone focuses on:
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